
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25N7O4 and its molecular weight is 463.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Purine Derivatives
The synthesis of purine derivatives often involves complex chemical reactions aimed at introducing various functional groups to the purine ring, enhancing its potential for biological activity. For instance, derivatives of purine, such as 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, have been synthesized and tested for cardiovascular activities, including antiarrhythmic and hypotensive effects, as well as adrenergic receptor affinity (Chłoń-Rzepa et al., 2004). These studies highlight the therapeutic potential of purine derivatives in cardiovascular disease treatment.
Potential Applications in Medicinal Chemistry
Purine derivatives have been extensively studied for their therapeutic potential in various areas of medicinal chemistry. For example, novel purine derivatives have shown promising antidepressant properties in preclinical studies, indicating their potential application in treating mood disorders (Khaliullin et al., 2018). Additionally, purine-based compounds have been explored for their urease inhibition properties, which could have applications in treating diseases caused by urease-producing pathogens (Rauf et al., 2010).
Role in Biological Research
Beyond therapeutic applications, purine derivatives also play a crucial role in biological research, serving as tools for studying various biological pathways and mechanisms. For instance, pyrido[2,1-f]purine-2,4-dione derivatives have been identified as highly potent antagonists for the human A(3) adenosine receptor, providing valuable insights into the modulation of adenosine receptor activity and its implications in diseases (Priego et al., 2002).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then coupled with 2-(pyridin-3-ylmethylene)hydrazine to form the final product.", "Starting Materials": [ "3-ethylphenol", "2-bromo-1-(3-methyl-1H-purin-6-yl)ethanone", "sodium hydroxide", "3-chloropropane-1,2-diol", "pyridine-3-carbaldehyde", "hydrazine hydrate", "acetic acid", "sodium acetate", "sodium carbonate", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. Dissolve 3-ethylphenol in sodium hydroxide solution and add 2-bromo-1-(3-methyl-1H-purin-6-yl)ethanone.", "b. Heat the mixture at 80°C for 24 hours.", "c. Cool the mixture and extract the product with chloroform.", "d. Wash the organic layer with water and dry over sodium sulfate.", "e. Concentrate the solution to obtain the intermediate.", "Step 2: Synthesis of 2-(pyridin-3-ylmethylene)hydrazine", "a. Dissolve pyridine-3-carbaldehyde and hydrazine hydrate in acetic acid.", "b. Heat the mixture at reflux for 4 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over sodium sulfate.", "e. Concentrate the solution to obtain the intermediate.", "Step 3: Coupling of intermediates to form the final product", "a. Dissolve the two intermediates in dimethylformamide.", "b. Add sodium acetate and sodium carbonate to the solution.", "c. Heat the mixture at 80°C for 24 hours.", "d. Cool the mixture and extract the product with chloroform.", "e. Wash the organic layer with water and dry over sodium sulfate.", "f. Concentrate the solution to obtain the final product." ] } | |
CAS-Nummer |
900013-34-5 |
Molekularformel |
C23H25N7O4 |
Molekulargewicht |
463.498 |
IUPAC-Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O4/c1-3-15-6-4-8-18(10-15)34-14-17(31)13-30-19-20(29(2)23(33)27-21(19)32)26-22(30)28-25-12-16-7-5-9-24-11-16/h4-12,17,31H,3,13-14H2,1-2H3,(H,26,28)(H,27,32,33) |
InChI-Schlüssel |
JVOPHGXSSLOAMQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CN=CC=C4)N(C(=O)NC3=O)C)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



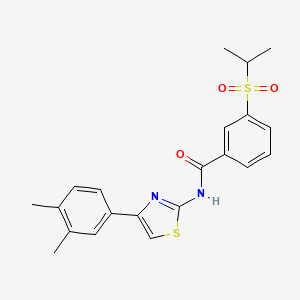
![3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2635627.png)
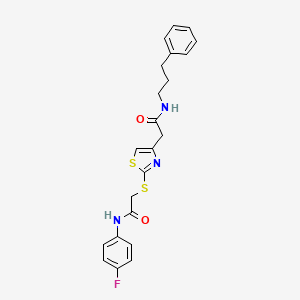
![1-[(2-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2635630.png)
![Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2635631.png)

![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)
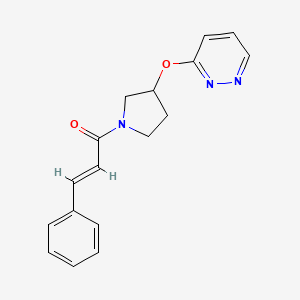
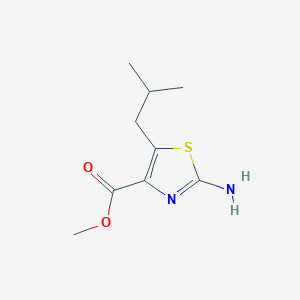
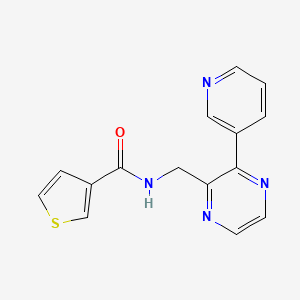

![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)
